molecular formula C9H4F3NO2 B6312749 4-Trifluoromethylphenyl cyanoformate CAS No. 1357625-12-7

4-Trifluoromethylphenyl cyanoformate

Cat. No.: B6312749
CAS No.: 1357625-12-7
M. Wt: 215.13 g/mol
InChI Key: LPBWRUKKNBMGFN-UHFFFAOYSA-N
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Description

4-Trifluoromethylphenyl cyanoformate is a chemical compound known for its high reactivity and stability. It is used in various scientific research applications due to its unique properties. The compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyanoformate group. This structure imparts distinct chemical characteristics that make it valuable in different fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethylphenyl cyanoformate typically involves the reaction of 4-trifluoromethylphenol with cyanoformic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trifluoromethylphenol and cyanoformic acid, with catalysts and solvents that facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethylphenyl cyanoformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the cyanoformate group, leading to the formation of new compounds.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Trifluoromethylphenyl cyanoformate is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to investigate biological pathways.

    Industry: The compound’s stability and reactivity make it valuable in manufacturing processes and material science.

Mechanism of Action

The mechanism of action of 4-Trifluoromethylphenyl cyanoformate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanoformate group can participate in various chemical reactions, influencing the compound’s activity and interactions with other molecules. These interactions can modulate biological pathways and lead to desired effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Trifluoromethylphenyl cyanoformate include:

    4-Trifluoromethylphenol: A precursor in the synthesis of this compound.

    Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups but different functional groups attached to the phenyl ring.

    Cyanoformates: Compounds containing the cyanoformate group but lacking the trifluoromethyl substitution.

Uniqueness

This compound is unique due to the combination of the trifluoromethyl and cyanoformate groups, which impart distinct chemical properties. This combination enhances the compound’s reactivity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl] cyanoformate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)6-1-3-7(4-2-6)15-8(14)5-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBWRUKKNBMGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC(=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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